2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid
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Overview
Description
2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the cyclopropyl group adds to its unique chemical properties and potential reactivity.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been shown to bind selectively to their targets, leading to changes in the target’s function . For instance, some triazolopyrimidines can destabilize the RT heterodimer, confirming an allosteric binding at the interface between p51 and p66 RT subunits .
Biochemical Pathways
Compounds with similar structures have been reported to influence various pathways, including those involved in immune response, oxygen sensing, and signal transduction .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This mechanochemical method is also efficient and provides a sustainable approach to synthesizing the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. The use of microwave irradiation and mechanochemical methods can be adapted for large-scale production, ensuring high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the triazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the triazole or pyridine rings.
Scientific Research Applications
2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid has numerous applications in scientific research:
Biology: It exhibits biological activities, including acting as RORγt inverse agonists, PHD-1 inhibitors, and JAK1 and JAK2 inhibitors. These activities make it a valuable compound in the study of various biological pathways and disease mechanisms.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: This compound shares a similar triazole-pyridine fused ring system but differs in the position of the nitrogen atoms and the presence of additional functional groups.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused ring system, used in similar biological and medicinal applications.
Indole Derivatives: These compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
Uniqueness
2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity. Its specific biological activities, such as RORγt inverse agonism and JAK inhibition, also set it apart from other similar compounds .
Properties
IUPAC Name |
2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)7-3-4-8-11-9(6-1-2-6)12-13(8)5-7/h3-6H,1-2H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGUSOCLFZYOQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=C(C=CC3=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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